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molecular formula C8H8F2O3 B8653749 1,3-Isobenzofurandione, 5,5-difluorohexahydro- CAS No. 95470-83-0

1,3-Isobenzofurandione, 5,5-difluorohexahydro-

Cat. No. B8653749
M. Wt: 190.14 g/mol
InChI Key: YOVFGKUKTKKNBT-UHFFFAOYSA-N
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Patent
US04517372

Procedure details

A mixture of 500 parts of 4,4-difluorohexahydrophthalic anhydride and 100 parts of 5 percent Pd/C catalyst in 3787 parts of o-chlorotoluene was charged to an autoclave reactor. The autoclave atmosphere was purged with nitrogen. The autoclave when then sealed, heated to 300°-350° and maintained thereat for about 3 hours, then cooled to about room temperature. Analysis of the reaction product, by gas chromatographic techniques indicated a 37 percent yield of 4-fluorophthalic anhydride, based on the difluorohexahydrophthalic anhydride reactant.
[Compound]
Name
500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[CH2:12][CH2:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7].ClC1C=CC=CC=1C>[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
500
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC2C(C(=O)OC2=O)CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to an autoclave reactor
CUSTOM
Type
CUSTOM
Details
The autoclave atmosphere was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The autoclave when then sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 300°-350°
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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